![molecular formula C7H7N3 B183615 Imidazo[1,2-a]pyridin-5-amine CAS No. 66358-23-4](/img/structure/B183615.png)

Imidazo[1,2-a]pyridin-5-amine

Descripción general

Descripción

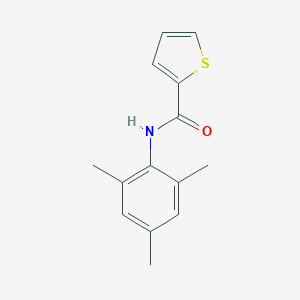

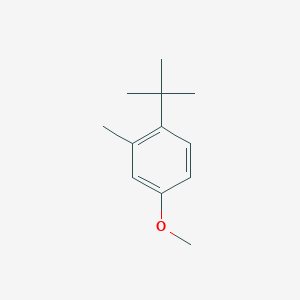

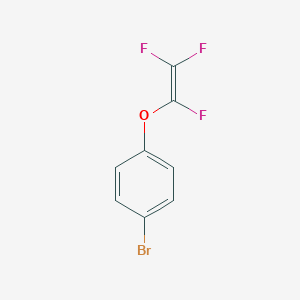

Imidazo[1,2-a]pyridin-5-amine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has a molecular formula of C7H7N3 and an average mass of 133.151 Da .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridin-5-amine employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-5-amine consists of a fused bicyclic 5–6 heterocycle . The molecule has three hydrogen bond acceptors, two hydrogen bond donors, and no freely rotating bonds .Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-5-amine can undergo various chemical reactions. For instance, it can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-5-amine has a density of 1.3±0.1 g/cm3, a molar refractivity of 38.6±0.5 cm3, and a polar surface area of 43 Å2 . It also has a polarizability of 15.3±0.5 10-24 cm3, a surface tension of 57.4±7.0 dyne/cm, and a molar volume of 100.3±7.0 cm3 .Aplicaciones Científicas De Investigación

Optoelectronic Devices

Imidazo[1,2-a]pyridin-5-amine derivatives are utilized in the development of optoelectronic devices due to their stable aromatic heterocycle structure. These compounds are integral in creating components that interact with light, which are essential for technologies like solar cells and light-emitting diodes (LEDs) .

Sensors

The unique chemical structure of Imidazo[1,2-a]pyridin-5-amine makes it suitable for use in sensor technology. Sensors based on these compounds can detect various environmental changes and are used in fields ranging from environmental monitoring to healthcare diagnostics .

Anti-Cancer Drugs

Researchers are exploring the potential of Imidazo[1,2-a]pyridin-5-amine in the pharmaceutical field, particularly as anti-cancer agents. Its derivatives show promise in targeting specific cancer cells, reducing the side effects typically associated with chemotherapy .

Confocal Microscopy and Imaging

Due to their emissive properties, derivatives of Imidazo[1,2-a]pyridin-5-amine serve as emitters for confocal microscopy and imaging. This application is crucial for biological research where visualization at a cellular level is required .

Organic Synthesis

Imidazo[1,2-a]pyridin-5-amine acts as a versatile scaffold in organic synthesis. Its reactivity allows chemists to create a wide array of complex molecules which can be used in further drug development and material science .

Biological Properties

The compound’s biological properties are being studied for various therapeutic applications. Its versatility and unique chemical structure make it a candidate for developing new medications with targeted effects .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridin-5-amine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to target essential, conserved cellular processes . For instance, it has been reported to inhibit glutamine synthetase (MtGS), a potential target for drug development .

Mode of Action

The compound’s interaction with its targets results in significant changes. For instance, it has been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various downstream effects, including the regulation of immune response, cell survival, and inflammation.

Biochemical Pathways

Imidazo[1,2-a]pyridin-5-amine affects several biochemical pathways. For instance, it has been found to disrupt mitochondrial functions in yeast strains . It also plays a role in the JAK/STAT-3 signaling pathway, which is involved in the angiogenesis process .

Pharmacokinetics

Related compounds have shown pharmacokinetic and safety profiles compatible with once-daily dosing

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyridin-5-amine’s action are diverse. For instance, it has shown potent antifungal activity against Candida spp., including several multidrug-resistant strains . It has also been found to reduce bacterial load in an acute TB mouse model .

Action Environment

The action, efficacy, and stability of Imidazo[1,2-a]pyridin-5-amine can be influenced by various environmental factors. For instance, the presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridin-5-amine and its analogues have been recognized for their wide range of applications in medicinal chemistry, particularly as potential agents against tuberculosis . Future research may focus on further exploring its therapeutic potential and developing new drugs based on this scaffold .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNBOUDHWWROII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316593 | |

| Record name | imidazo[1,2-a]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66358-23-4 | |

| Record name | 66358-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | imidazo[1,2-a]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-a]pyridin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research article tell us about how Imidazo[1,2-a]pyridin-5-amine interacts with Cytochrome C Peroxidase?

A1: The research article focuses on characterizing the crystal structure of a mutated form of Cytochrome C Peroxidase (W191G-Gateless) when bound to Imidazo[1,2-a]pyridin-5-amine []. This specific mutation creates a "gateless" variant of CCP, potentially influencing ligand binding. Analyzing the crystal structure provides valuable information about the specific interactions between the compound and the amino acid residues within the enzyme's binding site. This information can shed light on the binding affinity and potential inhibitory effects of Imidazo[1,2-a]pyridin-5-amine on this variant of CCP.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)